Dexfenfluramine

Catalog No.
S525770
CAS No.
3239-44-9
M.F
C12H16F3N
M. Wt
231.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexfenfluramine

CAS Number

3239-44-9

Product Name

Dexfenfluramine

IUPAC Name

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m0/s1

InChI Key

DBGIVFWFUFKIQN-VIFPVBQESA-N

SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F

solubility

2.15e-02 g/L

Synonyms

(S)-Fenfluramine; Dexfenfluramine; Dexfenfluramina; Dexfenfluraminum; (+)-Fenfluramine; Dextrofenfluramine

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F

Isomeric SMILES

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F

The exact mass of the compound Dexfenfluramine is 231.12348 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.1x10+2 mg/l at 25 °c (est)2.15e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. It belongs to the ontological category of fenfluramine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Dexfenfluramine belongs to a class of drugs called serotonin reuptake inhibitors (SRIs). These medications work by increasing the levels of serotonin, a neurotransmitter, in the brain. Research suggests that dexfenfluramine specifically affects a specific serotonin pathway involved in feelings of satiety (feeling full) and appetite control []. Studies in animals demonstrated that dexfenfluramine decreased food intake and body weight [].

Clinical Trials for Weight Loss

Dexfenfluramine was initially studied in clinical trials as a potential treatment for obesity. These studies showed promising results, with participants experiencing significant weight loss compared to a placebo group []. However, further investigation revealed a rare but serious side effect – valvular heart disease []. This discovery led to the withdrawal of dexfenfluramine from the market.

Research on Appetite Regulation

Despite its withdrawal, research using dexfenfluramine has contributed to the understanding of appetite regulation. Studies using the drug helped to elucidate the role of serotonin in satiety and food intake. This knowledge continues to inform the development of new medications for weight management [].

Dexfenfluramine is a serotonergic anorectic drug, primarily known for its role in appetite suppression. It is the d-enantiomer of fenfluramine and was marketed under the name Redux. Initially approved by the United States Food and Drug Administration for weight loss in the mid-1990s, it was withdrawn from the market due to serious cardiovascular side effects, including heart valve disease and pulmonary hypertension . The chemical formula for dexfenfluramine is C12H16F3NC_{12}H_{16}F_{3}N, with a molecular weight of approximately 231.26 g/mol .

Dexfenfluramine acts by increasing the levels of the neurotransmitter serotonin in the brain. It achieves this through two main mechanisms:

  • Serotonin Reuptake Inhibition: Dexfenfluramine binds to the serotonin reuptake pump, preventing it from reabsorbing serotonin released by neurons. This leads to a higher concentration of serotonin in the synaptic cleft, the space between neurons.
  • Serotonin Release: Dexfenfluramine may also directly stimulate the release of serotonin from presynaptic neurons [].

The increased serotonin activity in the brain is believed to suppress appetite and promote feelings of satiety [].

Dexfenfluramine undergoes several metabolic reactions in the body. The primary metabolic pathway involves N-deethylation, producing nordexfenfluramine, which can further undergo deamination to yield 1-(3-trifluoromethylphenyl)propan-2-ol. Other reactions include hydroxylation and decarboxylation, leading to various metabolites such as mm-trifluoromethylbenzoic acid and its glycine conjugate .

The mechanism of action of dexfenfluramine centers on its ability to increase serotonin levels in the brain. It acts as a serotonin reuptake inhibitor, binding to the serotonin transporters and preventing the reabsorption of serotonin. This leads to enhanced serotonergic transmission in feeding behavior centers located in the hypothalamus, effectively suppressing appetite for carbohydrates . Its half-life ranges from 17 to 20 hours, indicating a relatively prolonged effect on serotonin levels .

Dexfenfluramine can be synthesized through various methods. A notable process involves the ethylation of (S),(S)-N-(1-phenylethyl)-α-methyl-3-(trifluoromethyl)benzeneethanamine, followed by reductive debenzylation. The final product can be converted into dexfenfluramine hydrochloride through salification with hydrochloric acid in suitable solvents like aliphatic ketones or alcohols . The synthesis emphasizes careful control over reaction conditions to ensure purity and yield.

Dexfenfluramine exhibits significant interactions with various drugs. For instance, combining it with amitriptyline can increase the risk of serotonin syndrome, while its metabolism may be altered when taken with medications like abatacept or acebutolol . These interactions highlight the importance of monitoring concurrent drug use in patients who may have been prescribed dexfenfluramine.

Dexfenfluramine shares structural similarities with several other compounds used for weight management or appetite suppression. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityMechanism of ActionApproved Status
FenfluramineD-enantiomerSerotonin reuptake inhibitorWithdrawn
SibutramineStructurally relatedNorepinephrine-dopamine reuptake inhibitorWithdrawn
PhentermineSimilar backboneAppetite suppressant via norepinephrine releaseApproved (with restrictions)
LorcaserinSimilar pharmacophoreSelective serotonin receptor agonistWithdrawn

Dexfenfluramine is unique due to its specific action on serotonin transporters without stimulating effects commonly associated with amphetamines. Its withdrawal from the market contrasts with some similar compounds that have remained available under strict regulations.

Dexfenfluramine, chemically known as (S)-N-ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine, has been synthesized through various methodologies since its initial development. The compound represents the dextrorotatory enantiomer of fenfluramine and exhibits significantly enhanced pharmacological activity compared to its racemic mixture [1] [2].

Classical Resolution Approaches

The earliest commercial synthesis of dexfenfluramine relied heavily on classical resolution techniques starting from racemic fenfluramine. This approach involved the formation of diastereomeric salts using chiral resolving agents, most commonly derivatives of tartaric acid [3] [4]. The process typically achieved enantiomeric purities exceeding 95%, but suffered from inherent limitations in atom economy, with theoretical maximum yields of 50% for the desired enantiomer. Additionally, the method generated significant waste streams from the unwanted enantiomer and resolving agent recovery processes [5] [2].

European Patent 0,301,925 described enantiospecific production methods starting from (S)-2-amino-1-propanol through a series of synthetic transformations [3]. However, these early routes were characterized by multi-step processes with cumulative yield losses and the requirement for multiple purification stages.

Reductive Amination Methodology

A widely adopted historical approach involved reductive amination of 1-(3-trifluoromethyl)phenyl-propan-2-one with ethylamine [6] [7] [8]. This ketone intermediate could be prepared through various routes, including Friedel-Crafts acylation or via the Dakin-West reaction from 2-(3-trifluoromethyl)phenyl)acetic acid [9]. The reductive amination employed reducing agents such as sodium borohydride or lithium aluminum hydride, achieving yields of 70-85% [10] [11] [12].

However, this approach produced racemic fenfluramine, necessitating subsequent chiral resolution. The method proved particularly valuable for large-scale production due to readily available starting materials and well-established reaction conditions [6] [7].

Limitations of Historical Methods

Historical synthesis routes faced several critical limitations that hindered efficient industrial production:

Stereochemical Control: Most conventional approaches lacked inherent stereoselectivity, requiring additional resolution steps that reduced overall efficiency and increased manufacturing costs [5] [13].

Scalability Issues: Classical resolution methods generated substantial waste streams and required specialized equipment for diastereomeric salt crystallization and separation [14] [15].

Raw Material Availability: Some routes depended on expensive or limited chiral starting materials, creating supply chain vulnerabilities for large-scale manufacturing [16] [17].

Environmental Impact: The generation of significant quantities of unwanted enantiomers and resolving agent waste presented environmental disposal challenges [13] [18].

Modern Catalytic Asymmetric Synthesis Approaches

The development of modern catalytic asymmetric synthesis has revolutionized dexfenfluramine production by enabling direct access to the desired enantiomer with high efficiency and selectivity [19] [20] [21].

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-based catalytic systems using chiral diphosphine ligands have emerged as one of the most successful approaches for asymmetric dexfenfluramine synthesis [22] [21]. These systems typically operate under mild conditions (1-50 atmospheres hydrogen pressure, room temperature to 50°C) in organic solvents, achieving yields of 80-95% with enantiomeric excesses of 90-99% [19] [20].

The methodology involves asymmetric hydrogenation of prochiral imine intermediates derived from 1-(3-trifluoromethyl)phenyl-propan-2-one and ethylamine. Successful ligand systems include BINAP, DuPhos, and related chiral phosphine architectures that provide excellent stereochemical control [21] [23].

Ruthenium-Catalyzed Dynamic Kinetic Resolution

Advanced ruthenium catalytic systems enable dynamic kinetic resolution processes that can theoretically achieve 100% conversion to the desired enantiomer [22] [21]. These systems employ chiral diamine ligands and operate under higher pressure conditions (10-100 atmospheres) at elevated temperatures (40-80°C) in alcohol solvents.

The dynamic kinetic resolution approach offers advantages in atom efficiency since both enantiomers of the starting material can be converted to the desired product through in situ racemization coupled with enantioselective reduction [21] [23].

Organocatalytic Asymmetric Reductive Amination

Recent developments in organocatalysis have provided metal-free alternatives using chiral phosphoric acid catalysts [20] [21]. These systems employ Hantzsch esters as reducing agents and operate under mild conditions (40-60°C) in organic solvents such as toluene. While achieving good enantioselectivities (80-95% enantiomeric excess), catalyst recovery and reuse remain challenging for industrial applications [19] [21].

Copper-Catalyzed Enantioselective Reduction

Copper-based catalytic systems using chiral bisoxazoline ligands offer cost-effective alternatives to precious metal catalysts [21] [23]. These systems employ silane reducing agents under mild conditions (0-25°C) in tetrahydrofuran, achieving yields of 65-80% with enantiomeric excesses of 85-98%. The mild reaction conditions and relatively inexpensive copper catalysts make this approach attractive for industrial implementation [20] [21].

Biocatalytic Asymmetric Synthesis

Engineered transaminases and related biocatalysts represent emerging sustainable approaches for dexfenfluramine synthesis [21] [24]. These systems operate in aqueous media at moderate temperatures (30-50°C) with cofactor recycling systems, achieving excellent enantioselectivities (>99% enantiomeric excess). However, substrate specificity and scalability considerations continue to limit widespread industrial adoption [21] [25].

Patent Landscape for Production Methodologies

The patent landscape for dexfenfluramine production methodologies reflects the evolution from classical synthesis approaches to modern catalytic methods, with significant intellectual property protection covering key innovations [26] [6] [16].

Foundational Patents

The original patent protection for dexfenfluramine synthesis was established in US Patent 3,198,833, which described the separation of optical isomers of fenfluramine to obtain the more active dextrorotatory isomer [3]. Massachusetts Institute of Technology holds fundamental patents on the therapeutic use of dexfenfluramine, with the original patent issued in 1980 [27].

Process-Specific Patents

Patent US5808156 describes stereospecific production of (R) and (S)-α-methyl-3-(trifluoromethyl)benzeneethanamine isomers through reductive amination using chiral auxiliaries [16]. This patent, assigned to Alfa Chemicals Italiana S.p.A., covers the use of (R) or (S)-α-methylbenzylamine in stereospecific reductive amination followed by debenzylation [16].

European Patent EP0882700A2 outlines production processes for dexfenfluramine hydrochloride using ethylation reactions and catalytic hydrogenation methodologies [3]. Turkish Patent TR199700899A2 covers similar production processes focusing on salt formation and purification techniques [26].

Modern Catalytic Patents

Recent patent filings have focused on advanced catalytic methodologies. Patent US20180208543A1 describes new synthesis methods involving ketone intermediates and specific reducing agents, emphasizing improved purity profiles and reduced impurity formation [6] [7].

Patent US10947183B2 covers fenfluramine compositions and preparation methods, including detailed specifications for impurity control and analytical methodologies [7]. This patent provides comprehensive coverage of manufacturing processes designed to minimize formation of potential impurities during synthesis [7].

Manufacturing and Quality Patents

Patent EP3393655B1 describes advanced manufacturing processes using sodium triacetoxyborohydride as a reducing agent in reductive amination reactions [9]. The patent includes detailed specifications for starting materials, reaction conditions, and quality control measures for clinical supply production [9].

Patent protection has also extended to analytical methodologies and quality control procedures. Various patents cover chiral separation techniques, impurity identification methods, and stability testing protocols essential for pharmaceutical-grade material production [28] [29].

Quality Control Metrics for Pharmaceutical-Grade Material

Pharmaceutical-grade dexfenfluramine requires stringent quality control measures to ensure product safety, efficacy, and regulatory compliance [30] [31] [32] [33].

Chemical Identity and Purity

Assay Requirements: Pharmaceutical-grade dexfenfluramine must meet assay specifications of 98.0-102.0% as determined by reverse-phase high-performance liquid chromatography with ultraviolet detection [28] [31]. The analytical method requires validation according to International Council for Harmonisation Q2(R2) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness [34].

Enantiomeric Purity: Critical quality attributes include enantiomeric purity specifications of ≥99.5% enantiomeric excess, determined using validated chiral HPLC methodologies [28] [35]. Chiral stability studies confirm that the stereochemical integrity remains stable under various storage conditions, with no observed racemization over extended periods [35].

Impurity Profiling

Related Substances: Comprehensive impurity profiling requires control of related substances at levels ≤0.5% total impurities with individual impurities limited to ≤0.2% [31] [36]. Key potential impurities include synthesis intermediates, degradation products, and process-related impurities such as nordexfenfluramine and various ketone derivatives [10] [7].

Process Impurities: Manufacturing processes must control specific process-related impurities including 2-fenfluramine regioisomer (≤0.2%), various trifluoromethyl derivatives, and residual chiral auxiliaries or catalysts [7] [9]. Comprehensive forced degradation studies validate analytical method specificity for detection and quantification of all potential impurities [36] [33].

Residual Substances

Residual Solvents: Control of residual solvents follows International Council for Harmonisation Q3C guidelines, with specific limits established for all solvents used in the manufacturing process [31] [33]. Gas chromatography with headspace injection provides sensitive detection and quantification of volatile impurities [36].

Heavy Metals: Elemental impurity control follows International Council for Harmonisation Q3D guidelines, with total heavy metals limited to ≤10 ppm as determined by inductively coupled plasma mass spectrometry or optical emission spectroscopy [31] [33].

Physical Properties

Water Content: Water content specifications typically require ≤0.5% as determined by Karl Fischer titration, ensuring product stability and preventing hydrolysis reactions [31]. Water activity measurements may be required for certain formulations to ensure microbiological stability.

Particle Size Distribution: Particle size control using laser diffraction typically specifies D₉₀ ≤100 μm to ensure consistent dissolution characteristics and bioavailability [37]. Particle morphology evaluation using scanning electron microscopy provides additional characterization of the crystalline material [35].

Crystalline Form: X-ray powder diffraction confirms the required crystalline form (Form I) with characteristic needle-like morphology [35]. Polymorph screening studies demonstrate that no other crystalline forms are observed under accelerated stability conditions [31] [35].

Microbiological Quality

Bioburden: Total aerobic microbial count and yeast/mold counts must meet pharmacopeial specifications for non-sterile pharmaceutical materials. Absence of specified pathogenic microorganisms including Escherichia coli, Salmonella species, and Staphylococcus aureus is required [32].

Endotoxins: For parenteral formulations, endotoxin levels must comply with United States Pharmacopeia specifications using validated limulus amebocyte lysate testing methodologies [33].

Analytical Method Validation

All analytical procedures require comprehensive validation according to regulatory guidelines [33] [34]. Validation parameters include specificity through forced degradation studies, linearity across the analytical range, accuracy through recovery studies, precision including repeatability and intermediate precision, detection and quantitation limits, and robustness under varied analytical conditions [32] [33].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

231.12348400 g/mol

Monoisotopic Mass

231.12348400 g/mol

Heavy Atom Count

16

LogP

3.5
log Kow = 3.7 (est)
3.5

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E35R3G56OV

Drug Indication

For the management of obesity including weight loss and maintenance of weight loss in patients on a reduced calorie diet

Therapeutic Uses

The Food and Drug Administration, acting on ... evidence about significant side-effects associated with fenfluramine and dexfenfluramine, has asked the manufacturers to voluntarily withdraw both treatments for obesity from the market. ... Both companies have agreed to voluntarily withdraw their drugs. The FDA is not requesting the withdrawal of phentermine, the third widely used medication for obesity. The action is based on ... findings from doctors who have evaluated patients taking these two drugs with echocardiograms, a special procedure that can test the functioning of heart valves. These findings indicate that approximately 30 percent of patients who were evaluated had abnormal echocardiograms, even though they had no symptoms. This is a much higher than expected percentage of abnormal test results.

Pharmacology

Used to treat diabetes and obesity, Dexfenfluramine decreases caloric intake by increasing serotonin levels in the brain’s synapses. Dexfenfluramine acts as a serotonin reuptake inhibitor. It also causes release of serotonin from the synaptosomes.

MeSH Pharmacological Classification

Serotonin Receptor Agonists

ATC Code

A - Alimentary tract and metabolism
A08 - Antiobesity preparations, excl. diet products
A08A - Antiobesity preparations, excl. diet products
A08AA - Centrally acting antiobesity products
A08AA04 - Dexfenfluramine

Mechanism of Action

Dexfenfluramine binds to the serotonin reuptake pump. This causes inhbition of serotonin reuptake. The increased levels of serotonin lead to greater serotonin receptor activation which in turn lead to enhancement of serotoninergic transmission in the centres of feeding behavior located in the hypothalamus. This suppresses the appetite for carbohydrates.
The anorectic agent dexfenfluramine (dex) causes the development of primary pulmonary hypertension in susceptible patients by an unknown mechanism. We compared the effects of dex with those of its major metabolite, nordexfenfluamine (nordex), in the isolated perfused rat lung and in isolated rings of resistance pulmonary arteries. Nordex caused a dose-dependent and more intense vasoconstriction, which can be inhibited by the nonspecific 5-hydroxytryptamine type 2 (5-HT(2)) blocker ketanserin. Similarly a rise in cytosolic calcium concentration ([Ca(2+)](i)) in dispersed pulmonary artery smooth muscle cells (PASMCs) induced by nordex could be prevented by ketanserin. Unlike prior observations with dex, nordex did not inhibit K(+) current or cause depolarization in PASMCs. Removal of Ca(2+) from the tissue bath or addition of nifedipine (1 microM) reduced ring contraction to nordex by 60 +/- 9 and 63 +/- 4%, respectively. The addition of 2-aminoethoxydiphenyl borate (2-APB), a blocker of store-operated channels and the inositol 1,4,5-trisphosphate receptor, caused a dose-dependent decrease in the ring contraction elicited by nordex. The combination of 2-APB (10 microM) and nifedipine (1 microM) completely ablated the nordex contraction. Likewise the release of Ca(2+) from the sarcoplasmic reticulum by cyclopiazonic acid markedly reduced the nordex contraction while leaving the KCl contraction unchanged. We conclude that nordex may be responsible for much of the vasoconstriction stimulated by dex, through the activation of 5-HT(2) receptors and that the [Ca(2+)](i) increase in rat PASMCs caused by dex/nordex is due to both influx of extracellular Ca(2+) and release of Ca(2+) from the sarcoplasmic reticulum.
Plasma levels of serotonin are elevated in primary pulmonary hypertension even after bilateral lung transplantation, suggesting a possible etiologic role. Serotonin is released primarily from the small intestine. Anorectic agents, such as dexfenfluramine, which can cause pulmonary hypertension, are known to inhibit potassium channels in vascular smooth muscle cells. We examined the hypothesis that dexfenfluramine may stimulate release of serotonin from the ileum by inhibition of K+ channels. In an isolated loop of rat ileum perfused with a physiological salt solution, the administration of dexfenfluramine, its major metabolite D-norfenfluramine, the potassium channel blocker 4-aminopyridine (5 mM), and caffeine (30 mM) increased serotonin levels in the venous effluent. Potassium chloride (60 mM) tended to increase serotonin levels. In genetically susceptible individuals, dexfenfluramine may induce pulmonary hypertension by increasing cytosolic calcium in enterochromaffin cells of the small intestine, thus releasing serotonin and causing vasoconstriction. This work indicates that dexfenfluramine and its major metabolite d-norfenfluramine can increase serotonin release from the small intestine.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Vapor Pressure

4.1X19-2 mm Hg at °C (est)

Other CAS

3239-44-9

Absorption Distribution and Excretion

Well-absorbed from the gastrointestinal tract.
It is not known whether dexfenfluramine is excreted into human milk. However, the drug is excreted into rat milk.
The pharmacokinetics of dexfenfluramine (d-F) and its metabolite dexnorfenfluramine (d-NF) were compared in 10 obese (145 + or - 13 s.d. % of ideal body weight (IBW)) and 10 non-obese healthy volunteers (93 + or - 8% IBW). Each group included five men and five women, aged 28 + or - 8 years. Subjects were given single doses of d-F i.v. (15.5 mg base infused over 3 hr) and orally (25.9 mg base in capsules) on separate occasions. After i.v. infusion in obese subjects, the volume of distribution (Vss) of d-F was significantly higher (969.7 + or - 393.3 l; 95% CI 688.6-1250 l) than in controls (668.7 + or - 139.6 l; 95% CI 568.9-768.5 l; P < 0.01). Clearance was not significantly different (43.9 + or - 21.0 l hr-1 vs 37.3 + or - 10.6 l hr-1) and the terminal half-life tended to be longer (17.8 + or - 9.4 vs 13.5 + or - 3.9 h NS). Combined data from the two groups indicated a positive correlation between Vss and % IBW (r = 0.544; P < 0.02). The oral bioavailability of d-F was 0.61 + or - 0.15 in obese subjects and 0.69 + or - 0.11 in controls. There was no significant difference between obese subjects and controls in Cmax, tmax and t1/2,z (Cmax: 20.1 + or - 6.7 and 27.3 + or - 6.2 micrograms l-1; tmax: 3.5 vs 3.0; t1/2,z: 16.5 + or - 7.1 vs 14.5 + or - 2.6 hr respectively). The AUC ratio expressed in molar units for d-F/d-NF was 2.29 + or - 1.78 (i.v.) vs 1.25 + or - 0.64 (oral) in obese subjects and 2.05 + or - 1.26 (i.v.) vs 1.40 + or - 0.87 (oral) in controls.

Metabolism Metabolites

Large doses of dexfenfluramine in animals cause a decrease of serotoninergic markers but none of the species so far investigated shows sufficient kinetic and metabolic similarity with man to be a valid model for safety studies. The plasma kinetics of dexfenfluramine and its active metabolite dexnorfenfluramine were therefore studied in baboon, rhesus and cynomolgus monkeys given dexfenfluramine hydrochloride orally (2 mg/kg) in order to investigate whether any of these primates have a biodisposition particularly similar to man. 2. The drug was rapidly N-deethylated to dexnorfenfluramine achieving comparatively low mean maximum plasma levels (Cmax) of 12-14 ng/ml in all primates, and rapidly disappeared thereafter with half-lives (t1/2) ranging from 2 to 3 h in the baboon and rhesus monkey to 6 h in the cynomolgus monkey. Its normetabolite reached higher mean Cmax (52-97 ng/ml) and the t1/2's were longer, varying from about 11 h in the rhesus monkey to 22 h in the cynomolgus monkey. The metabolite-to-parent drug ratio (14-37), in terms of plasma area under curve (AUC), greatly exceeded that in man (< 1), being higher than in all species investigated so far. 3. Comparative repeat dose simulation in monkey and man indicated that the dosage in primates would need to be increased 10-fold to achieve comparable dexfenfluramine steady-state plasma Cmax, producing nor-metabolite levels several times those in man, whilst for comparable metabolite Cmax, those of the parent drug would be correspondingly too low. 4. In view of the different mechanism of action of dexfenfluramine and dexnorfenfluramine within the serotoninergic system none of these primates is therefore a suitable model for safety assessment in terms of exposure of the active moieties in comparison with man.
Dexfenfluramine has been widely used as an appetite suppressant in the treatment of obesity. It was recently shown that the apparent non-renal clearance of dexfenfluramine was significantly lower in poor metabolizers than in extensive metabolisers of debrisoquine which suggested the involvement of the polymorphically expressed enzyme, CYP2D6, in dexfenfluramine metabolism. In this study, human liver microsomes and yeast-expressed recombinant enzymes were used to examine dexfenfluramine metabolism in vitro. In human liver microsomes, the major product of dexfenfluramine was nordexfenfluramine with lesser amounts of a novel metabolite, N-hydroxynordexfenfluramine, and ketone and alcohol derivatives being formed. Eadie-Hofstee plots (v against v/[s]) of nordexfenfluramine formation between 1 and 1000 microM substrate concentration were biphasic in three of four liver microsome samples examined, with mean Km values of 3 and 569 microM for the high and low affinity enzymes, respectively. At a substrate concentration (0.5 microM) around the known therapeutic plasma concentration, there was negligible inhibition of microsomal dexfenfluramine N-dealkylation by sulphaphenazole and ketoconazole, but between 33 and 100% inhibition by quinidine, and 0-58% inhibition by 7,8-naphthoflavone in seven liver samples. In human liver microsomes, there was also a significant correlation (rs= 0.79, n = 10, P < 0.01) between dextromethorphan O-demethylation and dexfenfluramine (at 1 microM) N-dealkylation activities. Dexfenfluramine was a specific inhibitor (IC50 46 microM) of CYP2D6-mediated dextromethorphan O-demethylation in human liver microsomes but did not appreciably inhibit six other cytochrome P450 isoform-selective activities for CYP1A2, 2A6, 2C9, 2C19, 2E1 and 3A activities in human liver microsomes. Yeast-expressed recombinant human CYP2D6 metabolized dexfenfluramine with high affinity (Km 1.6 microM, Vmax 0.18 nmol min(-1) nmol P450(-1)) to nordexfenfluramine which was the sole product observed. Recombinant CYP1A2 was a lower affinity enzyme (Km 301 microM, Vmax 1.12 nmol min(-1) nmol P450(-1)) and produced nordexfenfluramine with small amounts of N-hydroxynordexfenfluramine. This is the first detailed study to examine the in-vitro metabolism of dexfenfluramine in human liver microsomes and by recombinant human P450s. We were able to identify CYP2D6 (high affinity) and CYP1A2 (low affinity) as the major enzymes catalysing the N-dealkylation of dexfenfluramine in human liver microsomes.
Dexfenfluramine has known human metabolites that include nordexfenfluramine.
Half Life: 17-20 hours

Associated Chemicals

Dexfenfluramine hydrochloride; 3239-45-0

Wikipedia

Dexfenfluramine

Drug Warnings

OBJECTIVE: To describe the prevalence of diet drug-related valvular disease among our referral population and the association of valvular disease with duration of exposure to fenfluramine and phentermine in combination and to dexfenfluramine alone. PATIENTS AND METHODS: In this retrospective review of clinical and echocardiographic data, charts of patients referred for treatment of toxic effects of diet drugs were reviewed, and telephone interviews were conducted. RESULTS: Between June and December 1997, 191 patients (164 women, 27 men; mean age, 47 years) were referred for possible diet drug-related valvular disease. Twenty-eight (28%) of the 99 asymptomatic patients and 40 (43%) of the 92 symptomatic patients had abnormal echocardiographic findings. Valvular lesions among the 68 patients with abnormal echocardiographic findings included mild (or greater) aortic regurgitation in 55 patients (81%), moderate (or greater) mitral regurgitation in 12 (18%), and moderate (or greater) tricuspid regurgitation in 7 (10%). The Food and Drug Administration case definition of diet drug-related valvulopathy was noted in 31 % of this referral population. Of patients with valvulopathy, mean duration of therapy with fenfluramine and phentermine in combination and dexfenfluramine alone was 9 months and 5 months, respectively. Duration of therapy was not associated with presence or absence of disease. Five patients had surgical intervention for severe valvulopathy: 3 had mitral valve repair, 1 had mitral valve replacement, and 1 had aortic valve replacement. Pulmonary hypertension (>40 mm Hg) was found in 24 patients (13%), and 17 (71 %) had pulmonary hypertension in association with valvulopathy. CONCLUSION: This study demonstrated a 31% (60/191) prevalence of valvulopathy in patients with a history of diet drug exposure who were referred for echocardiographic evaluation. The most common finding was mild aortic regurgitation. Twenty-eight percent of asymptomatic patients had abnormal echocardiographic findings. This study emphasizes the spectrum of diet drug-related cardiac disease and the potential for valvulopathy in asymptomatic patients.
Temporal association between use of fenfluramine (Pondimin) or dexfenfluramine (Redux) and the development of unusual mitral, aortic, tricuspid, and/or pulmonary valvular (usually multivalvular) and echocardiographic abnormalities (that sometimes occurred concomitantly with pulmonary hypertension, occasionally required open heart surgery, and rarely were fatal) resulted in the withdrawal of these anorexigenic agents from the US market in 1997.
Ambylopia occurred in more than 1% of patients receiving dexfenfluramine in controlled clinical trials.
Adverse musculoskeletal effects that occurred in more than 1% of patients receiving dexfenfluramine in controlled clinical trials include arthralgia, myalgia, and arthritis. Leg cramps, joint disorder, bone disorder, tenosynovitis, myasthenia, and rheumatoid arthritis each occurred in 0.1-1% of patients receiving the drug in controlled clinical trials. Bursitis and tetany each occurred rarely. Myopathy has been reported in patients receiving dexfenfluramine, however, a causal relationship to the drug has not been established.
For more Drug Warnings (Complete) data for DEXFENFLURAMINE (20 total), please visit the HSDB record page.

Biological Half Life

17-20 hours
It has an elimination half life of approximately 32 hours.

General Manufacturing Information

FDA asked for voluntary withdrawal from the market in 1997 and received compliance.

Dates

Last modified: 04-14-2024
1: Grottick AJ, Whelan K, Sanabria EK, Behan DP, Morgan M, Sage C. Investigating interactions between phentermine, dexfenfluramine, and 5-HT2C agonists, on food intake in the rat. Psychopharmacology (Berl). 2015 Jun;232(11):1973-82. doi: 10.1007/s00213-014-3829-2. Epub 2014 Dec 20. PubMed PMID: 25524140; PubMed Central PMCID: PMC4425807.
2: Dempsie Y, MacRitchie NA, White K, Morecroft I, Wright AF, Nilsen M, Loughlin L, Mair KM, MacLean MR. Dexfenfluramine and the oestrogen-metabolizing enzyme CYP1B1 in the development of pulmonary arterial hypertension. Cardiovasc Res. 2013 Jul 1;99(1):24-34. doi: 10.1093/cvr/cvt064. Epub 2013 Mar 20. PubMed PMID: 23519266; PubMed Central PMCID: PMC3687748.
3: Quednow BB, Treyer V, Hasler F, Dörig N, Wyss MT, Burger C, Rentsch KM, Westera G, Schubiger PA, Buck A, Vollenweider FX. Assessment of serotonin release capacity in the human brain using dexfenfluramine challenge and [18F]altanserin positron emission tomography. Neuroimage. 2012 Feb 15;59(4):3922-32. doi: 10.1016/j.neuroimage.2011.09.045. Epub 2011 Oct 5. PubMed PMID: 21996132.
4: Mahendran R. Acute manic relapse with dexfenfluramine. Clin Psychopharmacol Neurosci. 2011 Apr;9(1):44. doi: 10.9758/cpn.2011.9.1.44. Epub 2011 Apr 30. PubMed PMID: 23431324; PubMed Central PMCID: PMC3568654.
5: Banas SM, Doly S, Boutourlinsky K, Diaz SL, Belmer A, Callebert J, Collet C, Launay JM, Maroteaux L. Deconstructing antiobesity compound action: requirement of serotonin 5-HT2B receptors for dexfenfluramine anorectic effects. Neuropsychopharmacology. 2011 Jan;36(2):423-33. doi: 10.1038/npp.2010.173. Epub 2010 Oct 6. PubMed PMID: 20927048; PubMed Central PMCID: PMC3055663.
6: Bouffioux L, Radermecker MA, De Leval L, D'Orio V, Limet R. [Image of the month. A case of aortic regurgitation association with dexfenfluramine]. Rev Med Liege. 2009 Sep;64(9):432-3. French. PubMed PMID: 19947311.
7: Desbuards N, Antier D, Rochefort GY, Apfeldorfer CS, Schenck E, Hanton G, Hyvelin JM. Dexfenfluramine discontinuous treatment does not worsen hypoxia-induced pulmonary vascular remodeling but activates RhoA/ROCK pathway: consequences on pulmonary hypertension. Eur J Pharmacol. 2009 Jan 14;602(2-3):355-63. doi: 10.1016/j.ejphar.2008.11.025. Epub 2008 Nov 21. PubMed PMID: 19049806.
8: Dempsie Y, Morecroft I, Welsh DJ, MacRitchie NA, Herold N, Loughlin L, Nilsen M, Peacock AJ, Harmar A, Bader M, MacLean MR. Converging evidence in support of the serotonin hypothesis of dexfenfluramine-induced pulmonary hypertension with novel transgenic mice. Circulation. 2008 Jun 3;117(22):2928-37. doi: 10.1161/CIRCULATIONAHA.108.767558. Epub 2008 May 27. PubMed PMID: 18506000.
9: Foltin RW, Danysz W, Bisaga A. A novel procedure for assessing the effects of drugs on satiation in baboons: effects of memantine and dexfenfluramine. Psychopharmacology (Berl). 2008 Sep;199(4):583-92. doi: 10.1007/s00213-008-1178-8. Epub 2008 May 15. PubMed PMID: 18481045; PubMed Central PMCID: PMC2708070.
10: Wellman PJ. Effects of acute administration of phentermine, alone or in combination with dexfenfluramine, on pain reactivity in the adult rat. Pharmacol Biochem Behav. 2008 Sep;90(3):339-43. doi: 10.1016/j.pbb.2008.03.009. Epub 2008 Mar 25. PubMed PMID: 18462783.

Explore Compound Types